REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:11]1([C:17]#[CH:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:19]1(=[O:26])[CH:24]=[CH:23][C:22](=[O:25])[CH:21]=[CH:20]1>C1COCC1>[OH:25][C:22]1([C:18]#[C:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:23]=[CH:24][C:19](=[O:26])[CH:20]=[CH:21]1 |f:0.1|
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
potassium phenylacetylide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred an additional 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flocculant white precipitate formed immediately
|
Type
|
ADDITION
|
Details
|
above was added dropwise over a period of about 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding saturated ammonium chloride solution (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a flocculant dark brown precipitate
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with additional ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flask chromatography on silica gel using 4:1 hexane/EtOAc as the eluent
|
Type
|
ADDITION
|
Details
|
the fractions containing the title product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 0.27 g (14%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
OC1(C=CC(C=C1)=O)C#CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |